molecular formula C8H7NO2 B8691033 3-Oxo-3-(pyridin-3-YL)propanal

3-Oxo-3-(pyridin-3-YL)propanal

Cat. No.: B8691033
M. Wt: 149.15 g/mol
InChI Key: YIYMLNMSVCMHNU-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-3-yl)propanal is a hypothetical aldehyde derivative featuring a pyridine ring at the 3-position, a ketone group, and a terminal aldehyde moiety. These derivatives are critical intermediates in organic synthesis, pharmaceutical development, and materials science. For instance, 3-Oxo-3-(pyridin-3-yl)propanoic acid (CAS: N/A) is widely used in drug synthesis due to its reactive ketone and carboxylic acid groups . Similarly, nitrile derivatives like 3-oxo-3-(pyridin-3-yl)propanenitrile (CAS: 30510-18-0) serve as precursors for heterocyclic compounds .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-oxo-3-pyridin-3-ylpropanal

InChI

InChI=1S/C8H7NO2/c10-5-3-8(11)7-2-1-4-9-6-7/h1-2,4-6H,3H2

InChI Key

YIYMLNMSVCMHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare key derivatives of 3-oxo-3-(pyridin-3-yl)propanal based on molecular properties, synthesis methods, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
3-Oxo-3-(pyridin-3-yl)propanoic acid C₈H₇NO₃ ~165.15 g/mol Ketone, carboxylic acid Pharmaceutical intermediate; used in synthesizing pyrrolidine derivatives .
3-Oxo-3-(pyridin-3-yl)propanenitrile C₈H₅N₂O 161.14 g/mol Ketone, nitrile Precursor for pyrazolo[1,5-a]pyrimidinones (e.g., MK86, MK82) .
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ 237.21 g/mol Ketone, ester Laboratory reagent; no specific therapeutic use reported .
3-Oxo-3-(thiophen-2-yl)propanal C₇H₆O₂S 154.19 g/mol Ketone, aldehyde Discontinued product; potential applications in materials science .
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile C₁₄H₉ClN₂O 256.69 g/mol Ketone, nitrile, chloro Used in medicinal chemistry; structural analog for kinase inhibitors .

Key Differences:

Functional Groups: Carboxylic acid derivatives (e.g., 3-oxo-3-(pyridin-3-yl)propanoic acid) exhibit higher polarity and acidity, making them suitable for salt formation in drug formulations . Nitrile derivatives (e.g., 3-oxo-3-(pyridin-3-yl)propanenitrile) are less polar and more reactive in cyclization reactions to form nitrogen-containing heterocycles . Aldehyde analogs (e.g., 3-oxo-3-(thiophen-2-yl)propanal) are prone to oxidation and are typically stabilized as intermediates in multi-step syntheses .

Synthesis Methods :

  • Carboxylic acids are often synthesized via hydrolysis of esters or nitriles under acidic/basic conditions .
  • Nitriles are prepared via nucleophilic substitution reactions, such as the coupling of 3-(pyridin-3-yl)propionic acid with thionyl chloride to form acyl chlorides, followed by nitrile substitution .

Applications: Carboxylic acid derivatives are prevalent in peptide coupling (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) . Nitriles are pivotal in synthesizing pyrazolo[1,5-a]pyrimidinones, which show promise as kinase inhibitors .

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